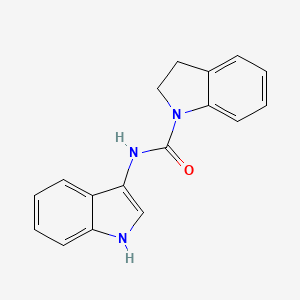

N-(1H-indol-3-yl)indoline-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-3-yl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c21-17(20-10-9-12-5-1-4-8-16(12)20)19-15-11-18-14-7-3-2-6-13(14)15/h1-8,11,18H,9-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWMCMJWLCUGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)NC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1h Indol 3 Yl Indoline 1 Carboxamide

Retrosynthetic Analysis and Precursor Derivatization Strategies

The synthetic strategy for a target molecule like N-(1H-indol-3-yl)indoline-1-carboxamide begins with a retrosynthetic analysis to identify plausible precursors. The most logical disconnection is at the amide bond, which breaks the molecule into two key synthons: an indoline-based electrophile and an indole-based nucleophile, or vice versa.

Primary Retrosynthetic Disconnection:

Pathway A: This pathway involves the reaction between an activated indoline (B122111) carbonyl species and 3-aminoindole. A common precursor for the indoline component would be indoline-1-carbonyl chloride, generated from the reaction of indoline with phosgene (B1210022) or a phosgene equivalent. The synthesis of 3-aminoindole can be challenging due to its potential instability, but methods have been developed for its preparation. nih.govnih.gov One approach involves the reduction of 3-nitroindole. nih.gov Another novel method utilizes the reaction of indoles with nitrostyrene, followed by a hydrazine-mediated transformation to yield unprotected 3-aminoindoles. nih.gov A transition-metal-free synthesis from 2-nitrochalcones and ammonia (B1221849) also provides a direct route to 3-aminoindoles. sci-hub.se

Pathway B: This alternative disconnection suggests the coupling of indoline with an activated indole-3-carboxylic acid derivative. Indoline is commercially available or can be synthesized through the reduction of indole (B1671886). bhu.ac.in The indole precursor, indole-3-carboxylic acid, can be activated in several ways, for instance, by converting it to an acid chloride (indole-3-carbonyl chloride) using reagents like thionyl chloride or oxalyl chloride. This activated species would then react with indoline to form the desired amide bond.

Given the challenges associated with the stability and synthesis of 3-aminoindole, Pathway B, which utilizes the more stable and readily available indoline and indole-3-carboxylic acid as starting materials, represents a more practical and commonly employed strategy for the formation of such carboxamides.

Classical and Modern Coupling Reactions for Carboxamide Formation

The formation of the carboxamide linkage is a cornerstone of this synthesis, achievable through various classical and modern chemical reactions. These methods primarily fall under the category of nucleophilic acyl substitution. libretexts.orgvanderbilt.edu

Peptide Coupling Reagents (e.g., TBTU, BOP) in Amidation

Modern peptide coupling reagents are highly efficient for forming amide bonds under mild conditions, minimizing side reactions and racemization. These reagents are particularly useful for coupling carboxylic acids directly with amines without the need to first form a more reactive species like an acid chloride. In the context of synthesizing this compound via Pathway B, a coupling reagent would be used to facilitate the reaction between indole-3-carboxylic acid and indoline.

Examples of such reagents include:

BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): A highly effective phosphonium-based reagent that has been successfully used in the synthesis of various indole-2-carboxamide derivatives. nih.gov

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): A uronium-based coupling agent known for its efficiency and ability to suppress racemization, especially when used with an additive like HOBt (Hydroxybenzotriazole). peptide.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to TBTU, HBTU is a widely used coupling reagent in peptide synthesis. peptide.comnih.gov

DCC (Dicyclohexylcarbodiimide): One of the earlier developed coupling agents, DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. libretexts.org A major drawback is the formation of a dicyclohexylurea byproduct that can be difficult to remove. peptide.com

The general mechanism involves the activation of the carboxylic acid by the coupling reagent, forming a highly reactive intermediate that is readily susceptible to nucleophilic attack by the amine (indoline).

| Coupling Reagent | Full Name | Class | Key Features |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Phosphonium Salt | High efficiency, but produces a carcinogenic byproduct (HMPA). |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Uronium/Aminium Salt | Fast reaction times, low racemization. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | Similar to TBTU, very efficient for peptide bond formation. peptide.com |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Cost-effective, but forms an insoluble urea (B33335) byproduct. libretexts.orgpeptide.com |

Nucleophilic Acyl Substitution Pathways

The fundamental reaction for forming the carboxamide bond is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This can be achieved by reacting an amine with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride (B1165640). vanderbilt.eduuomustansiriyah.edu.iq

Via Acid Chlorides: As outlined in the retrosynthetic analysis, either indoline-1-carbonyl chloride or indole-3-carbonyl chloride could serve as the electrophilic partner. The general process involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acid chloride. This is followed by the collapse of the tetrahedral intermediate and the expulsion of a chloride ion, a good leaving group. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct. uomustansiriyah.edu.iq

Via Acid Anhydrides: While less common for this specific transformation, an acid anhydride of indole-3-carboxylic acid could also be used. The reaction mechanism is similar to that of acid chlorides, with a carboxylate anion acting as the leaving group. vanderbilt.edu

Indoline Ring Formation and Functionalization Techniques

The indoline scaffold is a key component of the target molecule. While unsubstituted indoline is commercially available, a variety of methods exist for the synthesis of substituted indolines, which could be used to create analogues of the target compound.

Modern synthetic methods for indoline construction often rely on transition-metal catalysis:

Palladium-Catalyzed C-H Amination: Intramolecular amination of β-arylethylamine substrates, where a C(sp²)-H bond on the aromatic ring is activated, provides an efficient route to indolines. organic-chemistry.org Similarly, palladium-catalyzed amination of unactivated C(sp³)–H bonds has been developed for the synthesis of 3,3-disubstituted indolines. acs.org

Reduction of Indoles: The most direct method to obtain the indoline core is through the reduction of the corresponding indole. This can be achieved using various reducing agents, such as zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid. bhu.ac.inpharmaguideline.com

Cycloaddition Reactions: Intramolecular [4+2] cycloaddition of ynamides and conjugated enynes offers a powerful strategy for constructing highly substituted indolines. nih.gov Regio- and stereoselective [3+2] cycloaddition of isatogenol derivatives with olefins also yields fully substituted indolines. acs.org

Photocatalysis: A metal-free, photocatalyzed method involving decarboxylative radical arylation has been reported for preparing substituted indolines. nih.gov

| Synthesis Method | Key Features |

| Reduction of Indole | Direct conversion of indole to indoline using reagents like Zn/HCl. bhu.ac.inpharmaguideline.com |

| Pd-Catalyzed C-H Amination | Intramolecular cyclization of substituted anilines to form the indoline ring. organic-chemistry.orgacs.org |

| [4+2] Cycloaddition | Construction of highly substituted indolines from acyclic enyne precursors. nih.gov |

| Photocatalyzed Radical Cyclization | Green, metal-free approach to substituted indolines. nih.gov |

Functionalization of the indoline ring can be achieved at the nitrogen atom or at the carbon framework, although for the synthesis of the parent compound, such modifications are not required.

Indole Ring Construction and Substitution Patterns

The indole nucleus is the other critical component of the target molecule. The synthesis of the 3-aminoindole precursor requires methods for constructing the indole ring itself. The inherent electronic properties of indole dictate its reactivity, with electrophilic substitution strongly favored at the C3 position. wikipedia.orgcore.ac.uk

Several classical and modern methods are available for indole synthesis:

Fischer Indole Synthesis: This is one of the oldest and most versatile methods, involving the acid-catalyzed cyclization of an arylhydrazone derived from an aldehyde or ketone. bhu.ac.inrsc.org

Bartoli Indole Synthesis: This method is particularly useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. pharmaguideline.comrsc.org

Reissert Indole Synthesis: Involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole ring. bhu.ac.inpharmaguideline.com

Leimgruber–Batcho Indole Synthesis: A high-yielding, two-step synthesis that is well-suited for producing a variety of substituted indoles. pharmaguideline.comwikipedia.org

Transition-Metal-Catalyzed Syntheses: Modern methods often employ palladium or copper catalysts to effect C-N bond formation and construct the indole ring from appropriately substituted anilines and alkynes. researchgate.net

The substitution pattern of the indole ring is crucial. The C3 position is the most nucleophilic and reactive towards electrophiles. wikipedia.orguni-muenchen.de This high reactivity at C3 is exploited in many functionalization reactions, but it also means that direct substitution at other positions of the pyrrole (B145914) ring can be challenging without the use of protecting groups or directing groups. acs.orgacs.orgnih.gov

Stereoselective Synthesis Approaches (if applicable)

The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, if chiral centers were introduced on either the indoline or indole rings, controlling the stereochemistry would become a critical aspect of the synthesis.

For instance, if a substituted indoline precursor with a chiral center at the C2 or C3 position were used, its synthesis would require stereoselective methods. Enantioselective synthesis of indolines has been achieved through various strategies:

Brønsted Acid Catalyzed Transfer Hydrogenation: This method allows for the efficient synthesis of optically active indolines from indole derivatives with high enantioselectivities. organic-chemistry.org

Copper-Catalyzed Hydrogenation: A diastereo- and enantioselective CuH-catalyzed method can prepare highly functionalized indolines under mild conditions. organic-chemistry.org

These approaches would be relevant for the synthesis of chiral analogues of the target compound, where specific stereoisomers are desired to study structure-activity relationships in a biological context.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the synthesis of the compound This compound using the green chemistry principles of microwave-assisted synthesis, aqueous media reactions, or gold catalysis.

The search results provided information on the synthesis of various other indole derivatives and indole-carboxamides using these green methodologies. However, none of the literature specifically describes the application of these techniques for the preparation of this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified compound and outline, as the primary research data does not appear to be available in the public domain.

Advanced Spectroscopic and Structural Elucidation of N 1h Indol 3 Yl Indoline 1 Carboxamide

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be a critical first step in the characterization of N-(1H-indol-3-yl)indoline-1-carboxamide.

Expected Data and Analysis:

Elemental Composition: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's elemental formula. For this compound (C₁₇H₁₅N₃O), the expected exact mass would be calculated and compared to the measured mass to confirm the elemental composition.

Fragmentation Analysis: By employing techniques such as collision-induced dissociation (CID), the molecular ion would be fragmented into smaller, characteristic ions. The analysis of this fragmentation pattern would provide valuable information about the compound's structure, such as the cleavage of the amide bond, and fragmentation of the indole (B1671886) and indoline (B122111) ring systems.

Hypothetical Data Table for HRMS:

| Parameter | Expected Value | Information Gained |

| Molecular Formula | C₁₇H₁₅N₃O | Confirms the elemental composition. |

| Calculated Exact Mass | [Calculated Value] | Theoretical mass based on the most abundant isotopes. |

| Measured m/z | [Hypothetical experimental value close to calculated] | Provides high-accuracy mass for formula confirmation. |

| Major Fragment Ions | [Hypothetical m/z values] | Structural information based on the cleavage points within the molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments would be essential.

1D NMR (¹H, ¹³C, ¹⁵N)

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, the integration would give the relative number of protons for each signal, and the coupling patterns (multiplicity) would reveal adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would display a signal for each unique carbon atom. The chemical shifts would differentiate between aromatic, aliphatic, and carbonyl carbons.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to lower sensitivity, could provide information about the nitrogen environments in the indole, indoline, and amide groups.

Hypothetical ¹H NMR Data Table:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Indole NH | Broad singlet | s | 1H |

| Amide NH | Singlet | s | 1H |

| Aromatic Protons | 6.5 - 8.0 | m, d, t | 9H |

| Indoline CH₂ | 3.0 - 4.5 | t | 4H |

2D NMR (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the indole and indoline spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY would identify protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different structural fragments of the molecule, such as linking the indole and indoline moieties through the carboxamide group.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the indole and amide groups (around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-H stretching of the aromatic and aliphatic parts.

Hypothetical IR Data Table:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Indole, Amide) | 3300 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Amide) | 1650 - 1680 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive solid-state structure.

Expected Insights from X-ray Crystallography:

Solid-State Conformation: It would reveal the precise bond lengths, bond angles, and torsional angles of the molecule in the crystal lattice.

Intermolecular Interactions: This technique would identify and characterize any hydrogen bonding, π-π stacking, or other non-covalent interactions that govern the packing of the molecules in the crystal.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination (if chiral)

This compound is not inherently chiral. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would not be applicable unless the molecule was derivatized with a chiral auxiliary or if it adopted a stable, non-racemic atropisomeric conformation, which is unlikely for this structure.

Theoretical and Computational Chemistry Studies of this compound

Theoretical and Computational Chemistry Studies of N 1h Indol 3 Yl Indoline 1 Carboxamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and reactivity of molecules like N-(1H-indol-3-yl)indoline-1-carboxamide. These computational methods provide insights into the molecular geometry, charge distribution, and orbital energies, which are crucial for understanding the compound's chemical behavior. Studies on structurally related indole (B1671886) and indoline (B122111) derivatives often utilize the B3LYP functional with a basis set such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of these studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the electron density of the HOMO is expected to be localized primarily on the electron-rich indole ring, which is a characteristic feature of indole derivatives. Conversely, the LUMO's electron density is likely distributed across the indoline-1-carboxamide portion of the molecule. This separation of frontier orbitals indicates the potential for intramolecular charge transfer upon electronic excitation. researchgate.net The calculated values for these descriptors are essential for predicting how the molecule will interact with other chemical species.

Table 1: Representative Calculated FMO Properties for Indole Derivatives Note: The following data is representative of values obtained for structurally similar indole-carboxamide compounds in computational studies, as specific values for this compound are not publicly available. Calculations are typically performed using DFT at the B3LYP/6-31G level.

| Parameter | Representative Value | Implication |

| EHOMO | -5.5 to -6.5 eV | Electron-donating capability |

| ELUMO | -1.0 to -2.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 eV | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | 5.5 to 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.0 to 2.0 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.25 to 4.25 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 1.75 to 2.5 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.1 to 3.7 eV | Propensity to accept electrons |

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The EPS map uses a color spectrum to represent different potential values on the electron density surface. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms like oxygen and nitrogen) that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to heteroatoms) that are prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For this compound, the most negative potential (red) is expected to be concentrated around the carbonyl oxygen of the carboxamide linker due to its high electronegativity and lone pairs. The nitrogen atom of the indole ring also contributes to a region of negative potential. The most positive potential (blue) is likely located on the hydrogen atom of the indole N-H group, making it a primary site for hydrogen bonding and interaction with nucleophiles. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Ligand Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and how it behaves in a dynamic biological environment, such as in solution or when bound to a protein. These simulations can validate the stability of docking poses and reveal key interactions that are not apparent from static models. tandfonline.comtandfonline.com

In a typical MD simulation protocol, the compound, often in complex with a biological target, is placed in a simulated aqueous environment. The system's trajectory is then calculated by integrating Newton's laws of motion, providing a detailed view of its dynamic behavior over nanoseconds or microseconds. Analysis of the MD trajectory can reveal the root-mean-square deviation (RMSD) to assess the stability of the ligand within a binding pocket, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. tandfonline.comnih.gov Such studies on related indole derivatives have shown that the indole scaffold can form stable complexes within protein binding sites, maintained by a network of hydrophobic and hydrogen bonding interactions. tandfonline.com

Molecular Docking and Scoring Function Evaluation with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. This compound and its analogs have been investigated as potential inhibitors of glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme crucial for the biosynthesis of the bacterial cell wall, making it an attractive target for antimicrobial agents. nih.govtandfonline.com

Docking studies of this compound into the active site of GlcN-6-P synthase (e.g., PDB ID: 1JXA) are performed to predict its binding affinity and interaction patterns. nih.gov The results are evaluated using scoring functions, which estimate the binding free energy. A lower docking score typically indicates a more favorable binding interaction. These studies have shown that indole-based compounds can fit within the enzyme's active site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues such as Ser347, Thr352, and Val399. nih.gov

Table 2: Representative Molecular Docking Results against Glucosamine-6-Phosphate Synthase Note: The data represents typical docking scores for indole-based inhibitors against GlcN-6-P synthase. The specific compound of interest is included for context.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 to -10.0 | Ser347, Thr352, Val399 |

| Analogue 1 (Triazole-based) | -9.98 | Ser347, Thr352, Val399 |

| Analogue 2 (Thiadiazole-based) | -9.17 | Ser347, Thr352, Val399 |

| Analogue 3 (Pyrimidine-based) | -8.98 | Gln348, Ser349, Gly301 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds. tandfonline.comespublisher.com

While no specific QSAR model for this compound has been published, the methodology can be described. To build a QSAR model for a series of GlcN-6-P synthase inhibitors, one would first compile a dataset of compounds with experimentally measured inhibitory activities (e.g., IC50 values). researchgate.net For each compound, a set of molecular descriptors would be calculated, quantifying various aspects of their structure (e.g., physicochemical, topological, and electronic properties). Using statistical methods like multiple linear regression or machine learning algorithms, a model is then developed that correlates a subset of these descriptors with the observed biological activity. mdpi.com Such a model could predict the potency of this compound and guide the design of new analogs with improved activity.

Prediction of Molecular Properties Relevant to in vitro Biological Assessment

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.govnih.gov These predictions help to identify compounds with potentially poor pharmacokinetic profiles, saving time and resources. For this compound, several key properties can be computationally estimated.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system. In silico models predict BBB permeability based on descriptors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Indole-based compounds are often predicted to have good BBB permeability. researchgate.netnih.gov

Microsomal Stability: This parameter predicts the susceptibility of a compound to metabolism by liver enzymes (cytochrome P450s). While specific in silico predictions for this compound are not available, models exist that can estimate metabolic liability based on its structure. The indole ring itself can be a site of metabolic oxidation. imedpub.com

Table 3: Predicted Physicochemical and ADMET Properties Note: These values are predictions generated by common computational models (e.g., pkCSM, SwissADME) and are representative for this class of compounds.

| Property | Predicted Value/Range | Significance |

| Molecular Weight ( g/mol ) | ~277.33 | Influences absorption and diffusion |

| logP (Octanol/Water Partition Coeff.) | 2.5 - 3.5 | Indicates lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | ~51.7 Ų | Predicts membrane permeability and oral bioavailability |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding |

| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding |

| Blood-Brain Barrier (BBB) Permeability | Likely Permeable | Indicates potential for CNS activity |

| Human Intestinal Absorption (HIA) | > 80% | Predicts oral bioavailability |

| CYP2D6 Inhibitor | Likely No | Predicts potential for drug-drug interactions |

| CYP3A4 Inhibitor | Likely No | Predicts potential for drug-drug interactions |

Investigation of Biological Interactions and Molecular Mechanisms of N 1h Indol 3 Yl Indoline 1 Carboxamide

Receptor Binding Profiling and Allosteric Modulation Studies (e.g., Cannabinoid Receptors)

There is no published research on the receptor binding profile of N-(1H-indol-3-yl)indoline-1-carboxamide. Investigations into its potential activity as an allosteric modulator, particularly at cannabinoid receptors like CB1, have not been reported in the scientific literature. While other indole (B1671886) derivatives have been identified as allosteric modulators of cannabinoid receptors, this specific compound has not been a subject of such studies.

Enzyme Inhibition and Activation Assays (e.g., Kinases like EGFR, BRAFV600E, VEGFR-2)

A comprehensive search of scientific databases yielded no studies on the effects of this compound in enzyme inhibition or activation assays. Consequently, there is no available data regarding its potential to inhibit or activate key kinases involved in cancer signaling, such as Epidermal Growth Factor Receptor (EGFR), BRAFV600E, or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Cellular Pathway Modulation Assays (e.g., MAPK/NF-κB Signaling, Gene Expression Analysis)

Information regarding the modulation of cellular pathways by this compound is not available in the current body of scientific literature. There are no published reports from gene expression analyses or specific cellular assays to indicate whether this compound affects signaling pathways such as the MAPK/NF-κB cascades.

Mechanistic Characterization of Antiproliferative and Antioxidant Effects (e.g., Superoxide (B77818) Anion, Lipid Peroxidation)

There are no specific studies detailing the mechanistic basis for any potential antiproliferative or antioxidant activities of this compound. Research characterizing its effects on cellular proliferation, or its ability to mitigate oxidative stress by affecting superoxide anion levels or lipid peroxidation, has not been published.

Antiviral Activity at the Cellular Level (e.g., Inhibition of Viral Replication)

No in vitro or cellular-level studies have been published that evaluate the antiviral activity of this compound. Therefore, data on its capacity to inhibit the replication of any specific viruses are currently unavailable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of N 1h Indol 3 Yl Indoline 1 Carboxamide Analogs

Systematic Substituent Effects on the Indole (B1671886) Moiety on Biological Activity

The indole nucleus of N-(1H-indol-3-yl)indoline-1-carboxamide serves as a critical pharmacophore, and its substitution pattern significantly modulates biological activity. Research into analogs, particularly those targeting the cannabinoid 1 (CB1) receptor, has revealed that even minor alterations to this moiety can lead to substantial changes in potency.

For instance, in a series of 1H-indole-2-carboxamides, which share a similar structural framework, the substituent at the C3 position of the indole ring was found to be sensitive for CB1 inhibitory effect. nih.gov Generally, smaller groups such as hydrogen or methyl are preferred over larger ethyl groups at this position. nih.gov Conversely, the nature of the substituent at the C5 position, whether a chloro or fluoro group, did not appear to be a determining factor for CB1 activity. nih.gov This suggests that while the electronic nature of the substituent at C5 is tolerated, the steric bulk at C3 is a more critical parameter for optimal receptor interaction. nih.gov

Further studies on indole-2-carboxamides aimed at developing anti-Trypanosoma cruzi agents have also highlighted the importance of the indole substitution pattern. While many analogs were less active than the parent compounds, specific substitutions at the 5' position, such as ethyl and cyclopropyl (B3062369) groups, resulted in compounds with notable potency. nih.gov This indicates that the electronic and steric properties of substituents on the indole ring can be fine-tuned to achieve desired biological outcomes against different targets.

The influence of methyl substituents on the indole heterocycle has also been investigated in the context of hydrodenitrogenation (HDN) performance. These studies have shown that the position of the methyl group on the indole ring can affect the conversion rate, with steric hindrance playing a key role. mdpi.com While not directly related to receptor binding, this research underscores the general principle that substituent placement on the indole ring can significantly impact its chemical reactivity and interactions with other molecules.

A summary of substituent effects on the indole moiety from a series of 1H-indole-2-carboxamides targeting the CB1 receptor is presented below.

| Compound ID | C3 Substituent | C5 Substituent | IC50 (nM) |

| 17 | Ethyl | Chloro | 484 |

| 42 | Hydrogen | Chloro | - |

| 43 | Hydrogen | Fluoro | - |

| 44 | Methyl | Chloro | - |

| 45 | Methyl | Fluoro | 79 |

Data extracted from a study on CB1 receptor allosteric modulators. nih.gov A lower IC50 value indicates greater potency.

Systematic Substituent Effects on the Indoline (B122111) Moiety on Biological Activity

The indoline portion of the molecule also presents numerous opportunities for structural modification to enhance biological activity and properties. SAR studies on related tricyclic indoline compounds have demonstrated that modifications to the aromatic part of the indoline ring are well-tolerated and can lead to the discovery of more potent analogs with improved toxicity profiles. nih.gov The synthesis of a series of analogs with different aryl hydrazines allowed for the exploration of various substitutions on the indoline aromatic ring. nih.gov

In the context of developing inhibitors for Trypanosoma brucei, researchers have explored various substitution patterns on the aromatic ring of indoline-2-carboxamide derivatives. acs.org It was found that a 4-chlorophenyl substituent led to a roughly three-fold improvement in activity compared to the unsubstituted phenyl analog. acs.org Other substitutions, such as 4-methyl and 4-fluoro, resulted in compounds that were equipotent with the parent compound. acs.org Interestingly, increasing the steric bulk by replacing the phenyl group with a naphthyl group resulted in a complete loss of potency, suggesting that there is limited space in the binding pocket for this part of the molecule. acs.org

The following table summarizes the effects of substituents on the indoline moiety in a series of indoline-2-carboxamide inhibitors of Trypanosoma brucei.

| Compound ID | Indoline Ring Substituent | Relative Potency |

| 1 | Unsubstituted | Baseline |

| 39 | Naphthyl | Inactive |

| 40 | 4-Chlorophenyl | ~3x improvement |

| 34 | 4-Methylphenyl | Equipotent to 1 |

| 35 | 4-Fluorophenyl | Equipotent to 1 |

Data derived from studies on indoline-2-carboxamide derivatives. acs.org

Influence of Modifications to the Carboxamide Linkage and Its Direct Substituents

The carboxamide linkage is a cornerstone of the this compound scaffold, and its integrity is often crucial for biological activity. For a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the carboxamide functionality was found to be a requirement for activity. nih.gov

However, in the pursuit of anti-Trypanosoma cruzi agents, modifications to the linker have been explored. Replacing the carboxamide with a non-classical isostere like a sulfonamide resulted in a complete loss of potency. acs.org Interestingly, reversing the amide bond in one analog restored potency to a level similar to a parent compound, albeit with increased metabolic instability. acs.org N-methylation of the amide nitrogen in another analog also resulted in an equipotent compound. acs.org A particularly noteworthy finding was that methylating both the amide and the indole nitrogens restored potency and improved the solubility profile. acs.org

These findings suggest that while the carboxamide bond is a key structural feature, strategic modifications such as reversal or N-alkylation can be tolerated and may even be beneficial for tuning physicochemical properties.

| Modification to Carboxamide Linker | Effect on Anti-Trypanosoma cruzi Activity |

| Replacement with Sulfonamide | Complete loss of potency |

| Reversal of Amide Bond | Potency restored, but metabolically unstable |

| N-methylation of Amide | Equipotent |

| N-methylation of Amide and Indole | Potency restored, improved solubility |

Summary of findings from research on indole-2-carboxamide analogs. acs.org

Stereochemical Implications for Receptor Binding and Efficacy

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets. The three-dimensional arrangement of atoms can significantly influence binding affinity and efficacy. In a study of compounds with complex structures targeting the CB1 receptor, the importance of stereochemistry and bond orientation was highlighted, with one particular compound showing the highest affinity for the receptor. nih.gov

The NMR-derived structural information of a fragment bound to its target was used to generate a model that predicted the ideal location for extending into a binding pocket, underscoring the importance of stereochemical understanding in structure-based design. nih.gov

Development of Focused Compound Libraries Based on SAR Insights

The insights gained from SAR studies are invaluable for the design and synthesis of focused compound libraries aimed at identifying leads with improved potency, selectivity, and pharmacokinetic properties. The systematic synthesis of a series of substituted 1H-indole-2-carboxamides to evaluate their CB1 allosteric modulating activity is a prime example of this approach. nih.gov By varying substituents on the indole and phenyl rings, researchers were able to identify key structural features that enhance potency. nih.gov

Similarly, the bioinspired synthesis of a highly diverse polycyclic indoline alkaloid library led to the discovery of a tricyclic indoline that can resensitize methicillin-resistant Staphylococcus aureus to β-lactam antibiotics. nih.gov This discovery prompted a thorough SAR investigation to identify regions of the molecule that could be modified without compromising activity, leading to the discovery of a more potent analog with reduced toxicity. nih.gov

The development of these focused libraries is a testament to the power of iterative design, synthesis, and testing cycles, which are at the heart of modern medicinal chemistry.

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design, often aided by computational modeling, is a powerful strategy for developing potent and selective inhibitors. By understanding the key interactions between a ligand and its receptor, medicinal chemists can design new molecules with improved properties.

For example, the rational design of chalcone-inspired heteroaryl-dihydronaphthalenone hybrids bearing indole motifs has led to the identification of potent aldose reductase inhibitors. nih.gov SAR analysis of these compounds highlighted the critical role of flexible alkyl side chains and polycyclic aromatic scaffolds in optimizing hydrophobic anchoring within the enzyme's active site. nih.gov

In another instance, an integrated drug discovery strategy, which likely included computational methods, led to the identification of a novel 1H-indole-3-propionamide inhibitor of the Nav1.7 sodium channel, a promising target for pain relief. nih.govresearchgate.net The identified compound has a structure that is quite different from previously reported inhibitors, showcasing the ability of rational design to explore novel chemical space. nih.gov The use of ligand-based pharmacophore modeling has also been successful in optimizing the anticancer actions of indole-3-carbinol, leading to a potent analog that blocks Akt signaling. researchgate.netumn.edu

Advanced Research Applications and Potential of N 1h Indol 3 Yl Indoline 1 Carboxamide

Utility as a Chemical Probe for Elucidating Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target. The indole (B1671886) nucleus is adept at mimicking protein structures and binding reversibly to enzymes, making it an excellent foundation for the design of such probes. ijpsr.infochula.ac.th

The structure of N-(1H-indol-3-yl)indoline-1-carboxamide suggests its potential as a chemical probe. The indole ring can participate in various binding interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition of protein targets like kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. eurekaselect.commdpi.com For instance, related indole-2-carboxamide compounds have been developed as agonists for the TRPV1 ion channel, allowing for detailed study of its role in pain and inflammation. mdpi.com Another study demonstrated that an N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide derivative could elucidate metabolic pathways by downregulating the expression of the Apoc3 gene, which is involved in hyperlipidemia. nih.gov

Based on these precedents, this compound could potentially be used to investigate pathways where indole- or indoline-binding proteins are key players. If its target were identified, it could serve as a valuable tool to dissect the physiological or pathological role of that target within a cellular or organismal context.

Role as a Lead Compound for Further Preclinical Optimization

A "lead compound" is a chemical starting point in drug discovery that has promising biological activity but requires modification to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The indole and indoline (B122111) scaffolds are frequently identified as hits in screening campaigns and serve as excellent starting points for lead optimization. ingentaconnect.comnih.gov

Should this compound be identified as a hit in a phenotypic or target-based screen, its structure offers multiple avenues for chemical modification. Medicinal chemistry strategies applied to similar scaffolds provide a roadmap for its potential optimization:

Substitution on the Indole Ring: Adding substituents to the indole ring can enhance potency and modulate metabolic stability. nih.govacs.org

Modification of the Indoline Ring: The indoline portion can be altered to fine-tune binding affinity and physicochemical properties.

Alteration of the Carboxamide Linker: The linker can be modified to change the compound's spatial orientation, potentially improving its fit within a target's binding site. nih.govacs.org

Studies on indoline-2-carboxamide derivatives as inhibitors of Trypanosoma brucei have shown that systematic exploration of substituents on the scaffold led to compounds with potent activity and excellent pharmacokinetic profiles, demonstrating the "druggedness" of this chemical class. acs.orgnih.gov This highlights the strong potential for this compound to serve as a valuable lead for developing new therapeutics.

Application in High-Throughput Screening (HTS) Assay Development

High-Throughput Screening (HTS) involves the rapid, automated testing of large numbers of compounds to identify those with activity against a specific biological target. Compound libraries used in HTS are often built around "privileged structures" like indole, which are known to be biologically active. ingentaconnect.comijpsr.info

This compound is a prime candidate for inclusion in HTS libraries. Its molecular structure, combining two well-known heterocyclic systems, contributes to the chemical diversity of a screening collection, increasing the probability of finding novel hits. In one successful campaign, hits containing an indole core were identified from a cell-based high-content screen of a commercial library, leading to a lead optimization program. nih.gov The inclusion of compounds like this compound in screening decks enhances the exploration of chemical space for new therapeutic agents.

Furthermore, if the compound's activity against a particular target were to be well-characterized, it could be employed in assay development as a positive control or reference compound to validate the assay's performance and ensure its robustness for a full-scale HTS campaign.

Development of Photoactivatable or Fluorescent Analogs for Target Deconvolution

Identifying the specific cellular target of a bioactive compound (target deconvolution) is a critical step in drug discovery. One powerful method involves creating chemical tools, such as fluorescent or photoactivatable analogs, that retain the activity of the parent compound but are modified with a tag for visualization or covalent capture of the target protein.

The chemical tractability of the indole scaffold makes it amenable to the synthesis of such analogs. It has been demonstrated that indole derivatives can be functionalized to create novel fluorescent probes for biological sensing. mdpi.comnih.gov Similarly, fluorescent ligands based on a carboxamide scaffold have been successfully developed to image specific receptors. researchgate.net

For this compound, a potential strategy would involve:

Identifying a suitable attachment point: A position on the indole or indoline ring that is not critical for biological activity would be chosen.

Attaching a linker: A flexible linker arm would be chemically attached to this position.

Conjugating a tag: A fluorophore (e.g., BODIPY) or a photo-reactive group (e.g., diazirine) would be conjugated to the end of the linker.

Such a tool would allow researchers to visualize the compound's subcellular localization via microscopy or to covalently link it to its binding partners upon photoactivation, enabling subsequent identification by proteomics.

Integration into Fragment-Based Drug Discovery (FBDD) or Structure-Based Drug Design (SBDD) Initiatives

Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD) are rational approaches to drug development that rely on understanding the structural interactions between a compound and its target.

Fragment-Based Drug Discovery (FBDD): FBDD begins by screening small, low-complexity molecules ("fragments") that bind weakly to a target. These hits are then grown or linked together to create more potent leads. While this compound is likely too large to be considered a fragment itself, its core components—indole and indoline—are common motifs in FBDD libraries. The compound could be viewed as a successful combination of such fragments, providing a template for how these individual pieces can be optimally linked to achieve high-affinity binding.

Structure-Based Drug Design (SBDD): SBDD utilizes high-resolution 3D structural information of a ligand bound to its target protein, typically obtained through X-ray crystallography or cryo-EM. This information guides the design of new analogs with improved binding affinity and selectivity. For example, SBDD was instrumental in developing potent 1H-indole-2-carboxamide inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1). nih.gov If this compound were co-crystallized with a protein target, the resulting structure would be invaluable. It would reveal the key binding interactions and provide a precise blueprint for designing next-generation compounds with superior therapeutic properties.

Future Research Directions and Unresolved Questions for N 1h Indol 3 Yl Indoline 1 Carboxamide

Deeper Mechanistic Elucidation of Biological Actions in Complex Systems

Should N-(1H-indol-3-yl)indoline-1-carboxamide be identified as biologically active, a significant area of future research would be the detailed elucidation of its mechanism of action. This would involve a multi-faceted approach, combining in vitro biochemical assays with in vivo studies in relevant disease models. Techniques such as target identification and validation, which could involve affinity chromatography, proteomics, or genetic approaches, would be crucial in pinpointing the molecular targets of the compound. Understanding how this compound interacts with its biological targets at a molecular level is fundamental to its development as a research tool or therapeutic agent.

Expansion of Target Space and Polypharmacological Profiling

The concept of polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized as a key consideration in drug discovery. Future research on this compound should include comprehensive screening against a broad range of biological targets to create a detailed polypharmacological profile. This could uncover unexpected therapeutic opportunities or potential off-target effects. High-throughput screening technologies and computational prediction tools could be employed to efficiently map the interaction landscape of the compound. Identifying a unique polypharmacological profile could distinguish this compound from other compounds and suggest novel therapeutic applications.

Development of Predictive Computational Models for Structure-Function Relationships

Computational modeling is an indispensable tool in modern medicinal chemistry for predicting the biological activity and physicochemical properties of compounds. For this compound, the development of robust quantitative structure-activity relationship (QSAR) models could guide the design of new analogs with improved properties. nih.gov Molecular docking and molecular dynamics simulations could provide insights into the binding modes of the compound with its putative targets, helping to explain its biological activity at an atomic level. tandfonline.com These computational models would not only accelerate the optimization process but also reduce the reliance on extensive experimental screening.

Design of Advanced Analogs with Tunable Properties for Specific Research Applications

Building upon the knowledge gained from synthetic, mechanistic, and computational studies, a key future direction would be the rational design and synthesis of advanced analogs of this compound. nih.gov By systematically modifying the core scaffold, researchers could develop a library of related compounds with tunable properties. This would allow for the fine-tuning of potency, selectivity, and pharmacokinetic profiles to suit specific research applications or therapeutic needs. The synthesis of "designer" analogs could lead to the development of highly specific molecular probes to investigate biological pathways or to the identification of lead candidates for drug development. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.